2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of "2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine" involves multiple steps starting from basic pyridine derivatives. Pan Xiang-jun et al. (2006) outlined a method starting from 4-chloro-2,3-dimethylpyridine N-oxide, leading to the target compound through a series of reactions including hydrolysis, halogenation, and condensation, achieving yields up to 93% for the final step. The process demonstrates the complexity and efficiency of synthesizing such specialized pyridine derivatives (Pan Xiang-jun, 2006).
Molecular Structure Analysis
Marijana Jukić et al. (2010) conducted a detailed analysis of a structurally related compound using X-ray crystallography, IR, NMR, and electronic spectroscopy. Their findings offer insights into the geometric parameters, crystalline structure, and optical properties, highlighting the significance of molecular structure analysis in understanding the behavior and potential applications of such compounds (Jukić et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of "2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine" encompasses a variety of reactions due to its functional groups. Xia Liang et al. (2007) explored its synthesis using a POCl3/CH2Cl2/Et3N system, emphasizing the compound's utility as a reactive intermediate for further chemical transformations. This study showcases the versatility of the compound in synthetic chemistry (Xia Liang, 2007).
Scientific Research Applications
Synthesis of Benzimidazole Derivatives
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine has been utilized in the synthesis of benzimidazole derivatives. For instance, Pan Xiang-jun (2006) used this compound in the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole. The synthesis involved multiple steps, including halogenation and condensation, resulting in a product with 98.5% purity (Pan Xiang-jun, 2006).
Proton Pump Inhibition Agents
Wang Jin-min (2007) synthesized a proton pump inhibition agent using 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This research led to the production of a benzimidazole derivative, potentially useful in proton pump inhibition (Wang Jin-min, 2007).
Synthesis of Pyridine Derivatives
This compound has been pivotal in synthesizing various pyridine derivatives. Xia Liang (2007) reported using a selective chlorinating reagent system to synthesize 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, which was confirmed by 1H NMR and IR (Xia Liang, 2007).
Preparation of 2-chloromethyl-3,4-dimethoxypyridine Hydrochloride
Dai Gui-yuan (2003) improved the method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an important intermediate in several chemical processes (Dai Gui-yuan, 2003).
Antimicrobial Applications
Hiroyuki Nakazumi et al. (1984) explored the chloromethylation of thioflavones, using derivatives of chloromethyl compounds to produce substances with significant antimicrobial activity (Hiroyuki Nakazumi et al., 1984).
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNCLYLFSMFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452642 | |
Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117977-20-5 | |
Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117977-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: What is the role of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in the synthesis of Rabeprazole sodium?
A1: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine serves as a crucial building block in the synthesis of Rabeprazole sodium []. It reacts with 2-mercapto-1H-benzimidazole through a condensation reaction, followed by oxidation with sodium hypochlorite and salt formation, ultimately yielding Rabeprazole sodium. This synthetic route highlights the compound's importance in producing this commercially significant antiulcer medication.
Q2: Can you describe the synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine as detailed in the research?
A2: The synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine involves a multi-step process []. It begins with 4-chloro-2,3-dimethylpyridine N-oxide reacting with 3-methoxypropanol and sodium to yield 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide. This compound then undergoes a series of reactions including acetylation, hydrolysis, and halogenation to finally produce 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine. This final product is then used in the synthesis of Rabeprazole sodium.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.